2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol
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Overview
Description
2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenyltriazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the phenyltriazole intermediate, which is then coupled with a sugar derivative under specific reaction conditions to form the final product. Key steps may include:
Formation of Phenyltriazole: This involves the reaction of phenylhydrazine with an appropriate alkyne under copper-catalyzed conditions to form the triazole ring.
Glycosylation: The phenyltriazole is then glycosylated with a protected sugar derivative, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol involves its interaction with molecular targets such as enzymes or receptors. The phenyltriazole moiety can bind to specific sites on proteins, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol: shares similarities with other triazole-containing compounds and sugar derivatives.
1,2,3-Triazole derivatives: These compounds also contain the triazole ring and exhibit similar chemical reactivity.
Glycosylated compounds: Compounds with sugar moieties that can undergo similar glycosylation reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of a phenyltriazole moiety with a glycosylated structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
6988-61-0 |
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Molecular Formula |
C18H25N3O9 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H25N3O9/c22-7-11(24)17(30-18-16(28)15(27)14(26)12(8-23)29-18)13(25)10-6-19-21(20-10)9-4-2-1-3-5-9/h1-6,11-18,22-28H,7-8H2 |
InChI Key |
DEUYLKANTRPZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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